molecular formula C21H23N5O2 B2768110 6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034309-28-7

6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2768110
CAS No.: 2034309-28-7
M. Wt: 377.448
InChI Key: LHUGPQVHVUXRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Scientific Research Applications

1. Utilization in Mammals, Insects, and Bacteria

Nicotinamide derivatives like the one are active against conditions like pellagra and are formed in the mammalian body after administration of similar compounds. This shows their broad applicability in treating certain nutritional deficiencies and their metabolic significance in mammals, insects, and bacteria (Ellinger, Fraenkel, & Abdel Kader, 1947).

2. Inhibition and Structural Studies

Nicotinamide derivatives play a crucial role in inhibiting specific enzymes. The structural study of such inhibitors provides insights into developing more potent and selective enzyme inhibitors. This is significant in understanding and managing diseases where enzyme overexpression is a factor (Babault et al., 2018).

3. Antimicrobial and Antiviral Testing

The derivatives of nicotinamide are also investigated for their antimicrobial and antiviral properties. This highlights their potential use in developing new treatments for infectious diseases (Joshi et al., 2010).

4. Catalytic Activity and Individual Variation

Nicotinamide N-methyltransferase (NNMT) catalyzes the N-methylation of nicotinamide and related compounds. Understanding the biochemical properties and individual variation in NNMT activity is crucial for developing personalized medical approaches and understanding individual responses to certain drugs (Rini et al., 1990).

5. Cytotoxicity in Cancer Research

Compounds derived from nicotinamide are being studied for their cytotoxic and carcinostatic activities, making them potential candidates for anticancer drug development (El-Hashash et al., 2019).

6. Inhibition of Human P450 Enzymes

The inhibition of human P450 enzymes by nicotinamide and its derivatives has implications in understanding and managing drug interactions and metabolic processes in the human body (Gaudineau & Auclair, 2004).

Properties

IUPAC Name

6-cyclopentyloxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-26-14-18(13-25-26)17-8-15(9-22-11-17)10-24-21(27)16-6-7-20(23-12-16)28-19-4-2-3-5-19/h6-9,11-14,19H,2-5,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUGPQVHVUXRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.